molecular formula C19H17FN2O2 B3004179 4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898427-43-5

4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

Cat. No. B3004179
CAS RN: 898427-43-5
M. Wt: 324.355
InChI Key: LZPZEMNBNLQMPS-UHFFFAOYSA-N
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Description

The compound "4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide" is a fluorinated benzamide derivative. Benzamide compounds are known for their potential in hydrogen bonding, aromatic ring stacking, and weak non-covalent interactions in supramolecular chemistry . Fluorinated benzamides, such as the ones discussed in the provided papers, are of particular interest due to their unique properties imparted by the fluorine atoms, which can affect the electronic distribution and reactivity of the molecule .

Synthesis Analysis

The synthesis of fluorinated benzamides can involve various strategies. For instance, the synthesis of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines and aromatic dianhydrides involves a two-step process of forming poly(amic acid)s followed by cyclization to yield polyimide . Another approach is the use of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis, exploiting the unique electrophilic reactivity due to the presence of fluorine atoms . Additionally, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide is achieved through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms that can influence the geometry and electronic properties of the molecule. For example, the crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide shows intermolecular N–H···O hydrogen bonds and weak C–H···X (X: halogen) interactions . Theoretical studies, such as density functional theory (DFT) calculations, are used to understand the prototropy process and rearrangement reactions in the synthesis of these compounds .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions to form heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The Fries rearrangement is another reaction that can be utilized to synthesize fluorinated benzamides, as demonstrated in the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms and the molecular conformation. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The crystallographic analysis helps in understanding the intermolecular interactions and energy frameworks based on different molecular conformations . Structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides have been conducted to correlate structural relationships with physicochemical properties, demonstrating the impact of fluorine substitution on molecular conformation and properties .

Mechanism of Action

The mechanism of action of Ofloxacin involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are necessary for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ofloxacin prevents bacteria from replicating and repairing their DNA, leading to bacterial death .

Safety and Hazards

Ofloxacin exhibits phototoxicity under UV light, disputing the mitochondrial membrane potential and inducing ROS-mediated DNA damage . Therefore, exposure to sunlight or UV light should be avoided when using this medication.

Future Directions

The future of chiral drugs like Ofloxacin could involve the development of new enantiopure drugs or the chiral switch of previously used racemates . The term chiral switch refers to the replacement on the market of a previously approved racemate with its single enantiomer version . This could potentially lead to a higher therapeutic index due to better potency, selectivity, and fewer adverse effects .

properties

IUPAC Name

4-fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPZEMNBNLQMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)F)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

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